Valerianine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(7S)-4-(methoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10-9(7-13-2)5-12-6-11(8)10/h5-6,8H,3-4,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
ZRJLCVQCZVXUFB-QMMMGPOBSA-N |
SMILES |
CC1CCC2=C1C=NC=C2COC |
Isomeric SMILES |
C[C@H]1CCC2=C1C=NC=C2COC |
Canonical SMILES |
CC1CCC2=C1C=NC=C2COC |
Origin of Product |
United States |
Natural Occurrence and Botanical Context of Valerianine
Distribution of Valerianine Across Valeriana Species
The genus Valeriana (Valerianaceae) is extensive, encompassing over 350 species globally, with significant diversity centers in Eurasia and South America scribd.comwikipedia.org. Among these numerous species, Valeriana officinalis is the most commonly utilized for medicinal purposes, especially in Europe and North America wikipedia.orglipidmaps.orgwikipedia.org. This compound has been specifically identified as a constituent of Valeriana officinalis uni.luscribd.comnih.govwikidata.orglipidmaps.org. While this compound is known to be present in Valeriana officinalis, detailed quantitative data regarding its specific distribution and concentration across other individual Valeriana species is not extensively documented in the available literature.
This compound within the Alkaloid Fraction of Valeriana officinalis Extracts
This compound is a component of the alkaloid fraction isolated from Valeriana officinalis extracts, particularly from its roots wikipedia.orgscribd.comnih.gov. Alkaloids constitute a relatively small percentage of the total chemical constituents in Valeriana officinalis, typically ranging from 0.01% to 0.05% or 0.05% to 0.1% of the plant's composition uni.luscribd.comwikidata.org. Within this alkaloid fraction, this compound is found alongside other nitrogen-containing compounds such as actinidine, chatinine, and valerine, as well as alpha-methyl pyrryl ketone and naphthyridylmethylketone uni.luscribd.comnih.govlipidmaps.org.
The table below lists key chemical properties of this compound:
| Property | Value | Source |
| PubChem CID | 182008 | thegoodscentscompany.com |
| Molecular Formula | C₁₁H₁₅NO | thegoodscentscompany.com |
| Molecular Weight | 177.24 g/mol | thegoodscentscompany.com |
| Chemical Class | Alkaloid, Tertiary Monoterpene Alkaloid | uni.luwikipedia.org |
The table below lists some of the alkaloids identified in Valeriana officinalis extracts:
| Alkaloid Name | PubChem CID |
| This compound | 182008 |
| Actinidine | 68231 |
| Chatinine | Not available |
| Valerine | Not available |
Influence of Cultivation and Post-Harvest Processing on this compound Content in Research Materials
The chemical composition of Valeriana officinalis, including its alkaloid content, can be influenced by various factors related to cultivation and post-harvest processing uni.lu.
Post-Harvest Processing Factors: Post-harvest handling and storage conditions play a crucial role in the stability and content of active compounds in valerian root. For example, the concentration of valerenic acids, another significant group of compounds in Valeriana officinalis, significantly decreases over time, with the greatest loss observed at higher temperatures (e.g., 30°C) and under low humidity pitt.edulipidmaps.org. Rapid degradation has also been noted for valepotriates, with a freshly prepared tincture losing most of its original valepotriate content within weeks when stored at room temperature wikidata.org. While direct quantitative data on the specific impact of cultivation and post-harvest processing on this compound content is limited in the provided sources, it is inferred that, like other sensitive phytochemicals in Valeriana officinalis, this compound's concentration would also be subject to variations based on drying techniques, storage temperature, and humidity wikidata.orgwikidata.orgpitt.edulipidmaps.org. Optimal retention of active constituents generally favors storage at lower temperatures, ideally below 14°C pitt.edulipidmaps.org.
Chemical Synthesis and Derivatization of Valerianine
Strategies for De Novo Chemical Synthesis of Valerianine
The most common method for obtaining this compound has historically been natural extraction from the roots of Valeriana officinalis using solvents such as ethanol (B145695) or methanol (B129727). This process typically involves maceration of the dried roots in a solvent, followed by filtration to remove solid plant material, and subsequent evaporation to concentrate the desired compounds evitachem.com.
Beyond natural extraction, chemical synthesis of this compound has been reported. Early work by Torssell and Wahlberg in 1967 detailed the isolation, structure, and synthesis of alkaloids, including this compound, from Valeriana officinalis sentosacy.comajptr.combarnys.czjcu.czresearchgate.net. While specific detailed de novo synthetic pathways for this compound are not extensively described in the provided literature snippets, the broader context of monoterpene pyridine (B92270) alkaloids, to which this compound belongs, suggests potential synthetic routes. These pathways often involve the ammonization and aromatization of secoiridoids, which are derived from precursors like geraniol (B1671447) through hydroxylation, oxidation, and cyclization reactions. This sequence can lead to the formation of the characteristic pyridine ring found in these alkaloids csic.esnih.gov.
Semi-Synthetic Modifications of this compound
This compound is known to undergo various chemical reactions that can alter its structure, potentially enhancing its solubility or bioactivity evitachem.com. Two primary types of semi-synthetic modifications include hydroxylation and alkylation reactions.
Hydroxylation, the introduction of hydroxyl (-OH) groups into a molecule, is a significant modification strategy for this compound. This process can lead to structural alterations that enhance the compound's solubility, which is often a desirable property for pharmaceutical applications. Furthermore, the addition of hydroxyl groups can influence the compound's bioactivity by altering its interaction with biological targets evitachem.com. While specific examples of hydroxylation directly on this compound are not detailed in the provided information, the principle of introducing hydroxyl groups to enhance solubility and bioactivity is a recognized approach in chemical modification evitachem.com.
Alkylation, particularly the modification of nitrogen atoms, is another key semi-synthetic strategy for this compound. By introducing alkyl groups to the nitrogen atoms within the this compound structure, novel derivatives can be created. These modifications can lead to compounds with varying potencies, for instance, as sedatives evitachem.com. In general organic chemistry, N-alkylation of N-heterocycles can be achieved using reagents such as alkyl halides or epoxides, with the regioselectivity of alkylation often influenced by the acidity of the nitrogen-bound hydrogen atoms and steric hindrance. This approach allows for the systematic exploration of the structure-activity relationship of this compound and its analogues.
Biotechnological Synthesis Approaches for this compound and Analogues
Recent advancements in biotechnology have opened new avenues for the production of this compound and its derivatives, offering potential for controlled production and higher yields compared to traditional extraction methods evitachem.com.
Genetically engineered microorganisms, particularly yeast such as Saccharomyces cerevisiae, have been explored for the biotechnological production of this compound and its derivatives through fermentation processes evitachem.com. This approach leverages the metabolic capabilities of microorganisms to synthesize complex natural products.
While direct detailed studies on the microbial fermentation of this compound itself are less common in the provided snippets, significant progress has been made in the de novo biosynthesis of related compounds from Valeriana, such as valerenic acid, in Saccharomyces cerevisiae. For example, research has demonstrated the successful engineering of S. cerevisiae to produce valerena-4,7(11)-diene (B12366622), a precursor to valerenic acid, and subsequently valerenic acid itself. By expressing valerena-4,7(11)-diene synthase (VDS) from Valeriana officinalis and overexpressing key genes in the mevalonate (B85504) pathway (ERG8, ERG12, ERG19), the production of valerena-4,7(11)-diene was improved to 75 mg/L. Further expression of cytochrome P450 monooxygenase LsGAO2 enabled the oxidation of valerena-4,7(11)-diene to valerenic acid, achieving yields of 2.8 mg/L in flasks and 6.8 mg/L in 5-L bioreactors. This demonstrates the feasibility of using S. cerevisiae as a platform for the biosynthesis of valerian compounds.
Genetic engineering plays a pivotal role in optimizing microbial fermentation systems for enhanced production of target compounds like this compound and its analogues. By manipulating the genetic pathways within microorganisms, scientists can direct metabolic flux towards the desired product, increase enzyme activity, or introduce heterologous pathways.
For instance, in the context of valerenic acid production in Saccharomyces cerevisiae, strategies have involved the overexpression of rate-limiting enzymes and the integration of multiple copies of relevant genes into the yeast genome. Such metabolic engineering approaches aim to overcome bottlenecks in the biosynthetic pathway, leading to improved yields. The potential of genetic engineering extends to various microorganisms, allowing for the precise modification of their genomes to achieve desired traits, including enhanced secondary metabolite production. These techniques offer a powerful tool for sustainable and efficient production of complex natural products, including this compound and its derivatives.
Analytical Methodologies for Valerianine Quantification and Structural Elucidation
Chromatographic Techniques for Valerianine Analysis
Chromatographic methods are indispensable for separating this compound from the complex mixture of other phytochemicals present in plant extracts. The choice of technique depends on the specific analytical goal, whether it is for quantification, purification, or initial screening.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound in various Valeriana species and their commercial preparations. nih.gov HPLC methods offer high resolution and sensitivity, making them suitable for the accurate determination of this compound content. researchgate.net
Research Findings:
Method Development: A liquid chromatography method was developed for the simultaneous analysis of various compounds in valerian samples, including valerenic acids, flavonoids, and valepotriates. nih.gov The optimal separation was achieved using a Phenomenex Luna C18(2) column with a gradient elution mobile phase consisting of water with 0.05% phosphoric acid and a mixture of acetonitrile (B52724) and methanol (B129727) (1:1) with 0.05% phosphoric acid. nih.gov The flow rate was maintained at 0.8 mL/min, and UV detection was performed at multiple wavelengths (207, 225, 254, 280, and 325 nm) to monitor the different classes of compounds. nih.gov
Application in Commercial Products: HPLC has been successfully used to quantify valerenic acid in various pharmaceutical products containing valerian extracts. researchgate.net One study utilized a C-18 reversed-phase column with acetonitrile as the mobile phase at a constant flow rate of 0.8 ml/min and UV detection at 220 nm. researchgate.net These methods are crucial for ensuring that commercial products meet specified quality standards. camag.com
| HPLC Method Parameters for Valerian Alkaloid Analysis | |
| Parameter | Specification |
| Column | Phenomenex Luna C18(2) |
| Mobile Phase | Gradient of water (0.05% phosphoric acid) and acetonitrile-methanol (1:1, 0.05% phosphoric acid) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 207, 225, 254, 280, and 325 nm |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including certain alkaloids. openaccessjournals.comnih.gov For non-volatile alkaloids like this compound, derivatization is often required to increase their volatility and thermal stability for GC analysis.
Research Findings:
Analysis of Essential Oils: GC-MS has been extensively used to analyze the essential oil composition of Valeriana species. researchgate.netresearchgate.net While these studies primarily focus on volatile terpenes and valerenic acid derivatives, the methodology can be adapted for alkaloid analysis through appropriate sample preparation. researchgate.net For instance, a study on Valeriana jatamansi roots utilized GC-MS to identify numerous compounds in the essential oil. researchgate.net
General Pharmaceutical Applications: GC is a well-established technique in the pharmaceutical industry for analyzing volatile compounds, monitoring environmental impact, and in research and development for identifying new compounds. openaccessjournals.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable for the qualitative and semi-quantitative analysis of this compound in plant extracts. camag.comasiapharmaceutics.info These methods are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples, making them ideal for screening purposes and for checking the purity of herbal materials. camag.comscialert.net
Research Findings:
Fingerprint Analysis: HPTLC is widely employed for creating chemical fingerprints of herbal drugs. researchgate.netresearchgate.net This allows for the identification of the plant material and the detection of adulteration. camag.com For Valeriana species, HPTLC methods have been developed to separate and identify characteristic compounds, including valerenic acid and its derivatives. scialert.netresearchgate.net
Method Development: A study on Flueggea virosa developed an RP-HPTLC method for the concurrent estimation of ent-phyllanthidine and rutin. nih.gov The separation was achieved on silica (B1680970) gel 60 RP-18F254 plates with a mobile phase of acetonitrile and water (4:6 V/V), with detection at 310 nm. nih.gov This demonstrates the potential of HPTLC for the quantitative analysis of specific alkaloids.
Supercritical Fluid Chromatography (SFC) for this compound Profiling
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org SFC offers advantages such as high efficiency, rapid analysis times, and reduced solvent consumption, making it an attractive alternative to HPLC for the analysis of complex natural product extracts. mdpi.comnih.gov
Research Findings:
Comprehensive Analysis of Valeriana jatamansi: A hybrid online analytical platform combining supercritical fluid extraction with both HPLC and SFC has been developed to comprehensively characterize the components in Valeriana jatamansi. nih.gov This system, coupled with mass spectrometry, allowed for the identification of 117 compounds, including iridoids, organic acids, and flavonoids. nih.gov
Advantages in Herbal Medicine Analysis: SFC is gaining attention for its ability to analyze a wide range of compounds, from non-polar to polar, making it well-suited for the complex matrices of herbal medicines. mdpi.comrsc.org The technique can be performed in a normal-phase mode using polar stationary phases like silica gel, aminopropyl, or cyanopropyl bonded silica. mdpi.com
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques are essential for the definitive structural elucidation of isolated compounds like this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including alkaloids like this compound. karary.edu.sdslideshare.net One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Research Findings:
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. bhu.ac.in The chemical shifts of these signals indicate the nature of the carbon atom (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in For instance, the carbon atoms of the pyridine (B92270) ring in this compound would resonate in the aromatic region of the spectrum. hmdb.ca Predicted ¹³C NMR data is available, which can be a useful tool in the absence of experimentally derived spectra. hmdb.ca
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural elucidation. scribd.comhuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comumn.edu Cross-peaks in a COSY spectrum of this compound would reveal which protons are neighbors, helping to piece together the fragments of the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. scribd.comprinceton.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H bond information. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to four bonds. scribd.comprinceton.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. emerypharma.comumn.edu For this compound, HMBC would be instrumental in establishing the connectivity across the entire carbon skeleton, including the linkages to the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. wikipedia.org
The fragmentation of a molecular ion in a mass spectrometer occurs when the energetically unstable ion breaks apart into smaller, charged fragments and neutral radicals. gbiosciences.com These fragmentation patterns are often unique to a particular molecular structure and can be used for identification. wikipedia.orggbiosciences.com
LC-MS and GC-MS Coupling
To analyze complex mixtures, such as plant extracts containing this compound, mass spectrometry is often coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC). lcms.cz
LC-MS: This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. lcms.cz LC-MS is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. lcms.cz It is a common method for analyzing metabolites in complex biological samples. mdpi.com
GC-MS: In GC-MS, compounds are vaporized and separated in a gaseous mobile phase. lcms.czresearchgate.net This technique is ideal for volatile and thermally stable compounds. lcms.cz The chemical constituents of essential oils, for example, are often analyzed using GC-MS. researchgate.net
Tandem Mass Spectrometry (MS/MS or MSⁿ) for Metabolite Identification
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation and the identification of metabolites. ijpras.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. researchgate.net This process provides detailed structural information about the precursor ion. nih.gov MS/MS is particularly useful for identifying metabolites in complex mixtures, as it can distinguish between isomers and provide confident structural assignments. nih.govyoutube.com The fragmentation patterns obtained from MS/MS can be compared to databases or used to deduce the structure of unknown compounds. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ebsco.com Fourier-Transform Infrared (FTIR) spectroscopy is a more modern and rapid version of the technique that collects a high-resolution spectrum over a wide range simultaneously. bruker.comwikipedia.org
An FTIR spectrum of this compound would show absorption bands corresponding to the characteristic vibrations of its functional groups. For example, the pyridine ring would have specific C-H and C=N stretching and bending vibrations. hmdb.ca Other functional groups, such as ethers, would also produce distinct absorption bands. hmdb.caebsco.com While predicted IR spectra for this compound are available, experimental FTIR analysis provides direct evidence for the presence of these functional groups. hmdb.ca The Attenuated Total Reflection (ATR)-FTIR technique is a particularly useful method for the analysis of plant materials, as it requires minimal sample preparation. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Authentication
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and cost-effective analytical technique employed for the quantification and authentication of chemical constituents in plant extracts, including alkaloids in Valeriana species. ijbpas.comcabidigitallibrary.org This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. unchainedlabs.comwustl.edu The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. unchainedlabs.com
In the context of Valeriana analysis, UV-Vis spectroscopy can be utilized to determine the total alkaloid content. cabidigitallibrary.org For instance, a method for determining alkaloid content involves adding concentrated sulfuric acid and Dragendorff's reagent to the extract, which induces a color change. The absorbance of the resulting solution is then measured with a spectrophotometer to calculate the concentration. cabidigitallibrary.org
Furthermore, UV-Vis spectroscopy plays a role in the authentication of Valeriana plant material. By acquiring UV-Vis spectra of plant extracts over a wide wavelength range (e.g., 200–800 nm), a characteristic spectral fingerprint is obtained. researchgate.net These fingerprints can be compared to those of authentic reference materials. scialert.net When combined with chemometric methods like Principal Component Analysis (PCA) and Discriminant Analysis (DA), UV-Vis spectroscopy has proven effective in classifying and authenticating plant materials from different geographical origins with high accuracy. researchgate.net This approach helps to ensure the quality and prevent adulteration of medicinal plant products. researchgate.net
While UV-Vis spectroscopy is a powerful tool, it is often used in conjunction with other analytical techniques for more comprehensive analysis. For example, it is frequently coupled with Thin-Layer Chromatography (TLC) for the separation and subsequent quantification of specific compounds or compound classes. scialert.netresearchgate.net After separation on a TLC plate, the spots corresponding to the compounds of interest can be visualized under UV light at specific wavelengths, such as 254 nm and 366 nm. scialert.netresearchgate.netuobaghdad.edu.iq
Advanced Analytical Strategies for Complex Matrices
Chemical Fingerprinting of Valeriana Species for this compound Content
Chemical fingerprinting is a powerful quality control strategy that provides a comprehensive phytochemical profile of herbal medicines. For Valeriana species, this approach is crucial for authentication and ensuring the consistency of the chemical composition, including the content of specific alkaloids like this compound. academicjournals.orgekb.egnih.gov High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a commonly employed technique for generating these fingerprints. nih.gov
A developed HPLC method allows for the simultaneous determination of various classes of compounds present in Valeriana, such as valerenic acids, flavonoids, and phenylpropanoids. nih.gov By using a gradient elution with a suitable mobile phase and monitoring at multiple wavelengths (e.g., 207, 225, 254, 280, and 325 nm), a detailed chromatogram representing the chemical fingerprint of the sample is obtained. nih.gov This fingerprint reveals significant quantitative variations among different Valeriana species and commercial products. nih.gov
Chemometric analysis, including techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), is often applied to the chromatographic data. academicjournals.orgresearchgate.netresearchgate.net These statistical tools help to classify samples based on their chemical profiles and identify markers that differentiate between species or geographical origins. academicjournals.org For example, combining UPLC-PAD (Ultra-Performance Liquid Chromatography with Photodiode Array Detector) with chemometrics has been successful in the quality control and evaluation of other medicinal plants and can be applied to Valeriana as well. academicjournals.org
Data Fusion Strategies Combining Multi-Omics Data for Comprehensive Analysis
To gain a deeper and more holistic understanding of the complex biological systems within Valeriana species, researchers are increasingly turning to data fusion strategies that integrate information from multiple "omics" platforms. frontiersin.org This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the intricate relationships between genes, proteins, metabolites, and the resulting pharmacological properties of the plant. frontiersin.orgresearchgate.net
Data fusion can be performed at different levels: low-level, mid-level, and high-level (or decision-level) fusion. mdpi.com Low-level fusion involves concatenating raw data from different analytical instruments, while mid-level fusion combines extracted features from each dataset. mdpi.com High-level fusion integrates the results from separate analyses. mdpi.com These strategies aim to leverage the synergistic and complementary information from various sources to achieve a more accurate characterization than any single technique could provide. ub.edunih.gov
For instance, a data fusion approach combining chromatographic and UV-vis spectroscopic profiles has been successfully used to discriminate and classify different soothing herbs, including Valeriana. ub.eduub.edu This combined approach demonstrated a higher clustering ability compared to each individual technique. ub.eduub.edu The application of Principal Component Analysis (PCA) and Partial Least Squares - Discriminant Analysis (PLS-DA) to the fused data allowed for perfect discrimination between samples of different herbal preparations. ub.eduub.edu
The integration of transcriptomics and metabolomics has been particularly insightful. In Valeriana fauriei, combining transcriptome data from Illumina HiSeq with metabolomic data from GC/MS and HPLC analysis has helped to characterize the molecular basis of terpenoid, carotenoid, and phenylpropanoid biosynthesis. nih.gov Such studies can correlate gene expression levels with the accumulation of specific secondary metabolites in different plant organs. nih.gov Similarly, multi-omics analysis of various medicinal plants has revealed positive correlations between primary and secondary metabolites and their biological activities. frontiersin.org
These comprehensive analyses, facilitated by bioinformatics and advanced statistical tools, are crucial for uncovering the chemical diversity and regulatory mechanisms that govern the production of bioactive compounds like this compound in Valeriana. frontiersin.org
In Silico Methods for Predicting this compound Properties
In silico methods, which utilize computer simulations and computational models, are becoming increasingly valuable in drug discovery and the study of natural products like this compound. sciensage.infonih.gov These approaches offer a rapid and cost-effective means to predict a wide range of properties for chemical compounds, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicity, and potential biological activities, before extensive laboratory synthesis and testing are undertaken. sciensage.infobiorxiv.org
One of the primary applications of in silico tools is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.compreprints.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For alkaloids, QSAR models have been developed to predict anti-inflammatory activity by using machine learning classifiers. mdpi.com These models can help to screen large libraries of compounds and prioritize those with the highest predicted activity.
Various web-based tools and software are available for these predictions. For example, SwissADME is a free tool that can evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a molecule. vietnamjournal.ru Other tools can predict potential toxicities, such as hepatotoxicity or reproductive toxicity. sciensage.info These predictions are based on the compound's molecular structure and a vast database of known chemical properties and biological effects. sciensage.infonih.gov
For this compound, in silico methods could be used to:
Predict ADMET properties: This would provide insights into its potential as a drug candidate, including its oral bioavailability and ability to cross the blood-brain barrier. sciensage.info
Forecast biological activities: By comparing its structure to known active compounds, potential pharmacological targets can be identified. vietnamjournal.ru
Develop QSAR models: If sufficient data on the activity of related valerian alkaloids is available, a QSAR model could be built to predict the activity of new or unstudied derivatives. mdpi.com
Perform molecular docking: This technique simulates the interaction of a molecule with a protein target, helping to elucidate its mechanism of action. researchgate.net
While in silico predictions are a powerful screening tool, they must be validated through experimental in vitro and in vivo studies to confirm the computational findings. nih.gov
Mechanistic Investigations of Valerianine in Biological Systems Non Clinical
Molecular Interactions with Neurotransmitter Systems
Modulation of GABAergic Receptors (GABAA, GABAB) by Valerianine and Valeriana Constituents (e.g., Valerenic Acid)
The interaction of constituents from Valeriana officinalis with the GABAergic system is a primary focus of research into its sedative and anxiolytic properties. Compounds within valerian extracts, including valerenic acid and potentially this compound, are thought to modulate γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter system in the central nervous system. mdpi.comjcu.czjcu.cz
Research suggests that the modulation of GABA-A receptors by valerian extracts is linked to their valerenic acid content. researchgate.net Valerenic acid has been identified as a subtype-selective positive allosteric modulator of GABA-A receptors, showing a preference for receptors that contain β2 or β3 subunits. wikipedia.orgrndsystems.comnih.gov At higher concentrations, it can directly activate the receptor. rndsystems.com
Direct Binding Studies to GABAA Receptor Subunits
Direct binding studies have provided significant insights into the interaction between Valeriana constituents and GABA-A receptors. Research has identified a specific binding site on GABA-A receptors for valerenic acid and valerenol with nanomolar affinity. jcu.czuzh.chnih.gov This binding allosterically enhances the response to GABA. uzh.ch
Radioligand binding assays have demonstrated that valerenic acid dose-dependently increases the binding of [3H]flumazenil, [3H]flunitrazepam, and [3H]muscimol to rat brain membranes, indicating an allosteric interaction with both the benzodiazepine (B76468) and GABA binding sites of GABA-A receptors. uzh.ch Furthermore, studies using radiolabeled [3H]valerenic acid have identified both high and low-affinity binding sites on brain membranes. uzh.ch
Crucially, the anxiolytic effects of valerenic acid are mediated through GABA-A receptors containing the β3 subunit. uzh.ch A single amino acid point mutation in the β3 subunit (N265M) in mice eliminated the anxiolytic activity of valerenic acid, confirming the importance of this subunit for its in vivo effects. wikipedia.orguzh.ch Similarly, a point mutation in the β2 or β3 subunit (N265M) in recombinant receptors significantly diminished the drug response. nih.gov In contrast, modulation by valerenic acid does not appear to be significantly dependent on the presence of α1, α2, α3, or α5 subunits. wikipedia.org
It has been proposed that valerenic acid binds to a previously unrecognized site on GABA-A receptors, which is allosterically linked to sites for anesthetics. uzh.ch This is supported by findings that valerenic acid's action is not inhibited by flumazenil, a classic benzodiazepine antagonist. researchgate.net
Table 1: Binding Affinity of Valerenic Acid and Related Compounds to GABA-A Receptors
| Compound | Assay | Result | Reference |
| Valerenic Acid | [3H]Flumazenil Binding | EC50: 23 ± 1 μM | uzh.ch |
| Valerenic Acid | [3H]Flunitrazepam Binding | EC50: 7 ± 1 μM | uzh.ch |
| Valerenic Acid | [3H]Muscimol Binding | EC50: 42 ± 6 μM | uzh.ch |
| Valerenol | [3H]Flunitrazepam Binding | EC50: 16 ± 7 μM | uzh.ch |
| [3H]Valerenic Acid | Displacement by Valerenic Acid | High-affinity KD: 25 ± 20 nM, Low-affinity KD: 16 ± 10 μM | uzh.ch |
| [3H]Valerenic Acid | Displacement by Valerenol | IC50: 3 ± 2 nM | uzh.ch |
Effects on GABA Release and Reuptake Mechanisms in vitro
In addition to direct receptor modulation, constituents of Valeriana officinalis have been shown to influence GABAergic transmission by affecting the concentration of GABA in the synaptic cleft. mdpi.comcaringsunshine.com In vitro studies using synaptosomes isolated from the rat cerebral cortex have demonstrated that valerian extracts can inhibit the uptake and stimulate the release of GABA. cristalfarma.com
The mechanisms behind this include the potential inhibition of the enzyme GABA transaminase, which is responsible for the breakdown of GABA. mdpi.com By inhibiting this enzyme, the catabolism of GABA is reduced, leading to higher concentrations of this inhibitory neurotransmitter in the central nervous system. omjournal.org Valerian extracts have been shown to exert various effects on GABAergic neurons in animal models, including increasing GABA release, decreasing GABA reuptake, and reducing GABA degradation. plos.orgnih.gov
Interactions with Adenosine (B11128) Receptors (A1, A2A)
The sedative effects of valerian are not solely attributed to GABAergic modulation; interactions with adenosine receptors also play a significant role. mdpi.com Adenosine is a neuromodulator that promotes sleep by activating A1 receptors. mdpi.com In the nervous system, adenosine acts as a neuromodulator through A1 and A2A receptors, among others. frontiersin.org A1 receptors generally induce synaptic depression and decrease cellular excitability, while A2A receptors are associated with increased neurotransmitter release and excitability. mdpi.com
In vitro studies have shown that both the activation of adenosine A1 receptors and GABA-A receptors contribute to the sleep-inducing properties of valerian. mdpi.comcristalfarma.com Interestingly, the polarity of the valerian extract influences its activity at adenosine receptors. Polar (hydrophilic) extracts tend to show partial agonistic activity at A1 receptors, while nonpolar (lipophilic) extracts can act as antagonists or inverse agonists. researchgate.netnih.gov This suggests that different constituents within valerian are responsible for these opposing actions. researchgate.net
Agonistic and Antagonistic Activity Studies
Studies have identified specific compounds in valerian responsible for its effects on adenosine receptors. A lignan, 4′-O-β-d-glucosyl-9-O-(6″-deoxysaccharosyl)olivil, found in a methanolic extract, has been characterized as a potent partial agonist at A1 adenosine receptors. researchgate.netresearchgate.net Furthermore, valerenic acid itself has been identified as a positive allosteric modulator (PAM) of A1 receptors, enhancing the binding and efficacy of adenosine. mdpi.com
Conversely, the lipophilic compound isovaltrate, isolated from a less polar extract, was characterized as a potent inverse agonist at adenosine A1 receptors. researchgate.netnih.gov
A fixed extract combination of valerian and hop (Ze 91019) demonstrated selective affinity for A1 adenosine receptors and exhibited partial agonist activity. nih.gov This partial agonism at A1 receptors is believed to contribute to the sleep-inducing effect of the valerian extract. nih.gov
Table 2: Activity of Valeriana Constituents at Adenosine A1 Receptors
| Compound/Extract | Receptor | Activity | Finding | Reference |
| Polar Valerian Extract | Adenosine A1 | Partial Agonist | Activates A1 receptors. | researchgate.netnih.gov |
| Nonpolar Valerian Extract | Adenosine A1 | Inverse Agonist | Shows inverse agonistic activity. | researchgate.netnih.gov |
| 4′-O-β-d-glucosyl-9-O-(6″-deoxysaccharosyl)olivil | Adenosine A1 | Partial Agonist | Characterized as a potent partial agonist. | researchgate.netresearchgate.net |
| Valerenic Acid | Adenosine A1 | Positive Allosteric Modulator | Enhances adenosine binding and efficacy. | mdpi.com |
| Isovaltrate | Adenosine A1 | Inverse Agonist | Identified as a potent inverse agonist. | researchgate.netnih.gov |
| Valerian Extract (Ze 91019) | Adenosine A1 | Partial Agonist | Exhibits selective affinity and partial agonism. | nih.gov |
Serotonin (B10506) Receptor (5-HT1A) Binding Affinity
The serotonergic system, which utilizes the neurotransmitter serotonin (5-HT), is crucial for regulating sleep-wake cycles and mood. nih.govconsensus.app The 5-HT1A receptor, a subtype of serotonin receptor, is located in both presynaptic and postsynaptic regions and its activation is involved in the mechanisms of anxiolytic and antidepressant medications. psychopharmacologyinstitute.com Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons inhibits the release of serotonin. wikipedia.org
While some early reports indicated that compounds from valerian had no significant affinity for the 5-HT1A receptor, more recent and specific investigations have revealed interactions. nih.gov An aqueous extract of Valeriana adscendens was found to have a weak affinity for the 5-HT1A receptor. researchgate.net
However, other research has pointed to a more significant role for other serotonin receptor subtypes. For instance, valerenic acid has been identified as a partial agonist of the 5-HT5A receptor. wikipedia.orgrndsystems.com This is noteworthy because the 5-HT5A receptor is distributed in the suprachiasmatic nucleus, a brain region implicated in the sleep-wake cycle. wikipedia.orgnih.gov Dichloromethane and petroleum ether extracts of valerian showed high binding affinity for the 5-HT5A receptor, and a direct correlation was found between the valerenic acid content of these extracts and their 5-HT5A receptor binding activity. nih.gov
Recent studies have also suggested that some constituents of valerian, such as caryophyllene, can upregulate the 5-HT1A receptor, allowing more serotonin to bind and modulate downstream pathways, which may contribute to its effects on sleep and anxiety. mdpi.com
Effects on Enzyme Systems and Metabolism
Modulation of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP3A4, CYP1A2, CYP2E1)
This compound, as a constituent of Valeriana officinalis extracts, has been investigated for its potential to modulate the activity of cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). researchgate.netmdpi.com Alterations in CYP enzyme activity can lead to significant changes in drug efficacy and safety. researchgate.net
In vitro studies using human liver microsomes and specific CYP substrates have been conducted to evaluate the inhibitory and inductive potential of valerian extracts, which contain this compound among other compounds.
CYP3A4: Extracts from various commercial valerian root products have demonstrated a significant capacity to inhibit the activity of CYP3A4. nih.govresearchgate.netualberta.ca In one study, both aqueous and organic extracts of valerian products showed moderate (35-75%) to high (76-88%) inhibition of CYP3A4-mediated metabolism. ualberta.ca Another study reported that among six investigated herbal products, a valerian extract was found to inhibit CYP3A4 activity. nih.gov However, an in vivo study with healthy volunteers who took a valerian supplement for 28 days found no significant changes in the phenotypic ratio for CYP3A4/5. nih.gov
CYP1A2: Studies on the induction of CYP1A2 by valerian extracts have yielded mixed results. One in vitro study using primary human hepatocytes showed that a common valerian product increased the activity of CYP1A2. nih.gov In contrast, an in vivo study did not observe significant changes in the phenotypic ratio for CYP1A2 after long-term supplementation with valerian. nih.gov The induction of CYP1A2 is often measured by the formation of its metabolites from a probe substrate, and a more than two-fold induction is generally considered significant. psu.eduindigobiosciences.com
CYP2E1: The effects of valerian on CYP2E1 are not as extensively studied. However, one in vivo study found no significant changes in the phenotypic ratio for CYP2E1 after 28 days of valerian supplementation. nih.gov CYP2E1 is involved in the metabolism of various environmental toxins and its expression can be influenced by factors like alcohol consumption. mdpi.comjournalagent.comwaocp.org
Interactive Data Table: In vitro Effects of Valerian Extracts on CYP Isoenzymes
| CYP Isoenzyme | Effect | Study Type | Key Findings | Reference(s) |
| CYP3A4 | Inhibition | In vitro (human liver microsomes) | Moderate to high inhibition observed with various commercial extracts. | nih.govresearchgate.netualberta.canih.gov |
| No significant change | In vivo (human volunteers) | 28-day supplementation did not alter CYP3A4/5 phenotype. | nih.gov | |
| CYP1A2 | Induction | In vitro (primary human hepatocytes) | Increased CYP1A2 activity observed. | nih.gov |
| No significant change | In vivo (human volunteers) | 28-day supplementation did not alter CYP1A2 phenotype. | nih.gov | |
| CYP2E1 | No significant change | In vivo (human volunteers) | 28-day supplementation did not alter CYP2E1 phenotype. | nih.gov |
The modulation of CYP enzyme activity can occur at the level of gene expression, often involving nuclear receptors that act as transcription factors.
An in vivo study in male Wistar rats investigated the influence of a standardized Valeriana officinalis extract on the gene expression of CYP3A1 (the rat homolog of human CYP3A4) and several nuclear receptors in the liver. nih.gov The study found that administration of the valerian extract for 3 and 10 days led to a decrease in the expression level of CYP3A1 by 35% and 37%, respectively. nih.gov
This downregulation of CYP3A1 was associated with changes in the expression of specific nuclear receptors:
Retinoid X receptor (RXR): A statistically significant reduction of approximately 28% in RXR expression was observed after 3 days of treatment. nih.gov
Hepatocyte nuclear factor 4-alpha (HNF-4α): A decrease in HNF-4α expression was noted by 22% after 3 days and 32% after 10 days. nih.gov HNF-4α is a key regulator of many genes expressed in the liver and gastrointestinal tract. atlasgeneticsoncology.orgarchivesofmedicalscience.comwjgnet.com
Constitutive androstane (B1237026) receptor (CAR): An increase in the mRNA level of CAR by 46% was observed after 10 days of treatment. nih.gov
These findings suggest that valerian extract can decrease the expression of CYP3A4, potentially through the modulation of nuclear receptors like RXR and HNF-4α. nih.gov
Data Table: Effect of Valerian Extract on Gene Expression in Rat Liver
| Gene | Change in Expression (after 10 days) | Putative Role | Reference |
| CYP3A1 | ↓ 37% | Drug Metabolism | nih.gov |
| RXR | ↓ (at 3 days) | Transcriptional Regulation of CYP3A | nih.gov |
| HNF-4α | ↓ 32% | Transcriptional Regulation of Liver Genes | nih.gov |
| CAR | ↑ 46% | Xenobiotic Sensing and CYP Regulation | nih.gov |
Impact on UDP-Glucuronosyltransferase (UGT) Activity
UDP-glucuronosyltransferases (UGTs) are a major family of phase II metabolizing enzymes that conjugate a wide variety of compounds with glucuronic acid, facilitating their excretion. nih.govmdpi.com
The potential for herbal extracts to inhibit UGT activity is a key consideration for herb-drug interactions. A study investigating the inhibitory effects of several common herbal extracts on the activity of UGT1A4, UGT1A6, and UGT1A9 in human liver microsomes found that valerian extract did not show significant inhibition of these UGT isoforms. nih.gov Other botanicals, such as milk thistle and green tea catechin (B1668976) (EGCG), did show inhibitory potential against specific UGTs in the same study. nih.gov UGT enzymes are crucial for the metabolism of both endogenous substances and many drugs. mdpi.comfrontiersin.org
Inhibition of GABA-Degrading Enzymes
The central effects of valerian are often attributed to its interaction with the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system. One mechanism by which valerian constituents may exert their effects is by increasing the concentration of GABA in the synaptic cleft. nih.govplos.org This can be achieved by inhibiting the enzymes responsible for GABA degradation.
The primary enzyme responsible for the catabolism of GABA is GABA transaminase (GABA-T). wikipedia.orgnih.gov Some compounds found in valerian extracts have been shown to inhibit GABA-T. researchgate.netresearchgate.net For instance, an in vitro study demonstrated that a combination of Valeriana officinalis and Melissa officinalis extracts could inhibit GABA-T activity more effectively than either extract alone. clinmedjournals.orgclinmedjournals.org By inhibiting GABA-T, these compounds reduce the breakdown of GABA, leading to higher concentrations of this inhibitory neurotransmitter in the brain. wikipedia.org Valerian extracts have been shown to have various effects on GABAergic neurons, including decreasing GABA degradation. nih.govplos.org
Cellular and Subcellular Mechanisms
Effects on Cell Proliferation and Apoptosis Pathways in Preneoplastic Models
Studies on preneoplastic models, particularly in rat hepatocarcinogenesis, have shown that extracts from Valeriana species can influence cell proliferation and apoptosis. Research using an extract of Valeriana sitchensis in a rat liver bioassay demonstrated an inhibitory effect on the development of preneoplastic lesions. nih.govplos.org Administration of the extract was found to significantly inhibit cell proliferation and induce apoptosis in these preneoplastic areas. nih.govplos.org
The molecular changes associated with these effects included the suppression of genes related to cell proliferation, such as c-myc, Mafb, and cyclin D1. nih.govplos.org Concurrently, there was an induction of genes involved in promoting apoptosis, including p21Waf1/Cip1, p53, and Bax. nih.govplos.org While the Valeriana sitchensis extract contains a variety of compounds, including alkaloids such as this compound, the specific contribution of this compound alone to these anti-proliferative and pro-apoptotic effects has not been isolated in these studies. nih.gov Other research on different cancer cell lines has pointed to other compounds within Valeriana extracts, such as iridoids and valeric acid, as potential agents controlling cell death pathways. mdpi.comdergipark.org.tr
Table 1: Gene Expression Changes in Preneoplastic Liver Foci After Treatment with Valeriana Extract nih.govplos.org
| Gene | Function | Effect of Valeriana Extract |
| c-myc | Cell Proliferation | Down-regulated |
| Mafb | Cell Proliferation | Down-regulated |
| Cyclin D1 | Cell Cycle Progression | Down-regulated |
| p21Waf1/Cip1 | Apoptosis Induction | Up-regulated |
| p53 | Apoptosis Induction | Up-regulated |
| Bax | Apoptosis Induction | Up-regulated |
Neuroprotective Mechanisms, including BDNF Modulation in Cell Lines
The neuroprotective effects of Valeriana extracts have been investigated, with a focus on brain-derived neurotrophic factor (BDNF), a key protein in neuronal survival and growth. However, research on this mechanism has primarily identified another compound in Valeriana officinalis as the active agent. Studies using SH-SY5Y human neuroblastoma cell lines demonstrated that the extract could increase the expression of BDNF. semanticscholar.orgnih.gov
Further investigation revealed that this effect is mainly attributed to valerenic acid. semanticscholar.orgnih.govresearchgate.net When valerenic acid was removed from the extract, the stimulatory effect on BDNF expression was lost. nih.govresearchgate.net The addition of increasing amounts of valerenic acid led to a dose-dependent increase in BDNF levels. nih.govresearchgate.net Currently, there is no scientific evidence directly linking the alkaloid this compound to the modulation of BDNF in cell lines.
Receptor-Mediated Signaling Pathways
The interaction of Valeriana extracts with neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor, is a widely studied mechanism. ucm.esebmconsult.com The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Activation of GABA-A receptors is a key mechanism for the sedative and anxiolytic properties associated with Valeriana.
Studies suggest that components within Valeriana extracts bind to the GABA-A receptor, enhancing the effect of GABA. ebmconsult.comnih.gov Research has specifically implicated valerenic acid as a potent modulator of the GABA-A receptor, showing that it binds to a specific subunit of the receptor to exert its effects. nih.gov While it is believed that pyridine (B92270) alkaloids, a class that includes this compound, may interact with GABA receptors, direct binding assays and functional studies on pure this compound are lacking in the current scientific literature. scielo.sa.cr The inhibitory effects of Valeriana extracts on hepatocarcinogenesis have also been linked to the activation of GABA-A receptor-mediated signaling. nih.govplos.org
Antimicrobial Activities of this compound and Related Alkaloids
Inhibition of Gram-Positive Bacterial Strains
Extracts from various Valeriana species have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. scielo.sa.crresearchgate.net Multiple studies have shown that extracts from the aerial parts and roots of species like Valeriana triplinervis, Valeriana rosaliana, and Valeriana wallichii can inhibit the growth of Staphylococcus aureus and Bacillus subtilis. scielo.sa.crnih.govucr.ac.cr
The antimicrobial efficacy varies depending on the plant species and the solvent used for extraction (e.g., n-hexane, methanol (B129727), water), indicating that compounds of different polarities contribute to the activity. scielo.sa.crresearchgate.net Although alkaloids, including this compound, are present in these active extracts, the specific inhibitory contribution of isolated this compound has not been determined. scielo.sa.crnih.gov The research provides Minimum Inhibitory Concentration (MIC) values for the crude extracts, but not for the pure alkaloid.
Table 2: Antimicrobial Activity of Various Valeriana Extracts Against Gram-Positive Bacteria
| Valeriana Species & Extract Type | Bacterial Strain | MIC (μg/mL) | Reference |
| V. wallichii (Aqueous Extract) | Staphylococcus aureus | 250 | researchgate.net |
| V. wallichii (Methanol Extract) | Staphylococcus aureus | 125 | researchgate.net |
| V. wallichii (Methanol Extract) | Bacillus subtilis | 31.25 | researchgate.net |
| V. wallichii (Hexane Extract) | Bacillus subtilis | 125 | researchgate.net |
| V. wallichii (Chloroform Fraction) | Staphylococcus aureus | 270 | nih.gov |
| V. wallichii (Hexane Fraction) | Bacillus subtilis | 310 | nih.gov |
| V. triplinervis (n-Hexane Extract) | Staphylococcus aureus | 116,000 (116 mg/mL) | scielo.sa.cr |
| V. rosaliana (n-Hexane Extract) | Staphylococcus aureus | 150,000 (150 mg/mL) | scielo.sa.cr |
Advanced Research Directions and Methodological Innovations
Structure-Activity Relationship (SAR) Studies of Valerianine and its Derivatives
While the specific structure-activity relationship (SAR) of this compound itself is not extensively detailed in current literature, the broader class of compounds from Valeriana species, particularly valerenic acid and its derivatives, has been the subject of such investigations. These studies provide a framework for potential future research on this compound.
Future SAR studies on this compound would likely involve the synthesis of various derivatives with modifications at key positions on its pyridine (B92270) and terpene-like moieties. researchgate.net These derivatives would then be systematically tested to determine how these structural changes affect their biological activity, for example, their interaction with GABA receptors or other potential targets. This approach would be invaluable in identifying the specific pharmacophore of this compound and in designing new, more potent, or selective compounds.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
The application of "omics" technologies offers a powerful, systems-level approach to understanding the complex biological effects of this compound. nih.govfrontiersin.org These technologies can provide a comprehensive view of the molecular changes that occur in an organism, tissue, or cell in response to treatment with this compound.
Genomics: Genomic studies of Valeriana species can help identify the genes and biosynthetic pathways responsible for producing this compound and other related alkaloids. nih.gov This knowledge is foundational for biotechnological production methods. Transcriptomics, the study of gene expression, can reveal how this compound influences the expression of various genes in target tissues, such as the brain. humanspecificresearch.orgimec-int.com For example, studies on Valeriana officinalis extracts have already investigated their influence on the expression of genes like CYP3A1. nih.gov
Proteomics: This field focuses on the large-scale study of proteins. humanspecificresearch.orgimec-int.com Proteomic analysis can identify the specific proteins that physically interact with this compound, thereby revealing its direct molecular targets. Furthermore, it can show how this compound treatment alters the abundance of various proteins within a cell, providing insights into the downstream cellular pathways it affects.
Development of In Vitro and In Vivo Models for Mechanistic Elucidation
To thoroughly investigate the mechanisms of action of this compound, a combination of in vitro and in vivo models is essential.
In Vitro Models: These studies are crucial for dissecting the molecular and cellular effects of this compound in a controlled environment. ucm.es
Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, have been used to study the neuroprotective effects of Valeriana extracts. ucm.esucm.es These and other neuronal cell lines could be used to investigate the specific effects of isolated this compound on neuronal function, such as neurotransmitter release and receptor activity.
Receptor Binding Assays: Studies have demonstrated that extracts of Valeriana officinalis interact with GABA and benzodiazepine (B76468) receptors. jcu.czresearchgate.net Similar assays can be employed to determine the binding affinity and specificity of pure this compound for various receptor subtypes.
Enzyme Inhibition Assays: Valeriana extracts have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. mdpi.com The inhibitory potential of this compound against these and other enzymes, such as monoamine oxidase (MAO), can be quantified using specific enzymatic assays. mdpi.com
In Vivo Models: Animal models are indispensable for understanding the physiological and behavioral effects of this compound in a whole organism.
Rodent Models: Mice and rats are commonly used to evaluate the anxiolytic, sedative, and antidepressant-like activities of compounds. ucm.es Behavioral tests such as the elevated plus-maze and tail suspension test can be used to assess the effects of this compound. researchgate.net
Zebrafish Models: Zebrafish are increasingly being used as a model organism in neuropharmacology due to their genetic tractability and the ease of observing behavioral and developmental effects. ucm.es
Disease Models: To explore the therapeutic potential of this compound for specific conditions, animal models of diseases such as Alzheimer's or Parkinson's could be utilized. ucm.es
The data gathered from these in vitro and in vivo models can provide a comprehensive picture of this compound's pharmacological profile and its potential therapeutic applications.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling are powerful tools for investigating the interactions of small molecules like this compound with their biological targets at an atomic level. europa.euethz.ch These methods can complement experimental data and provide valuable insights into the mechanisms of action.
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor to form a stable complex. mdpi.com By docking this compound into the binding sites of various receptors, such as the GABA-A receptor, researchers can estimate the binding affinity and identify key amino acid residues involved in the interaction. For example, molecular docking has been used to study the interaction of compounds from valerian volatile oil with targets like monoamine oxidase B (MAOB). mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-receptor complex over time. mdpi.com This can reveal how the binding of this compound affects the conformational changes of the receptor, providing a deeper understanding of its modulatory effects.
Quantitative Structure-Activity Relationship (QSAR): While related to SAR studies, QSAR uses computational methods to correlate the chemical structure of compounds with their biological activity. By developing a QSAR model for this compound and its derivatives, it would be possible to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.
These computational approaches can help to rationalize experimental findings, guide the design of new experiments, and aid in the development of novel this compound derivatives with improved pharmacological properties.
Standardization of Research Materials for Reproducible Studies
The standardization of research materials is of paramount importance to ensure the reproducibility and reliability of studies on this compound and other natural products. researchgate.net The chemical composition of Valeriana extracts can vary significantly depending on factors such as the plant species, geographical origin, harvest time, and extraction method. alliedacademies.orgalliedacademies.org
For meaningful and comparable research, it is crucial to use well-characterized and standardized materials. This involves:
Chemical Profiling: The use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the qualitative and quantitative composition of Valeriana extracts. alliedacademies.orgvedomostincesmp.ru This allows for the quantification of key marker compounds, including this compound, valerenic acid, and others.
Reference Standards: The availability of pure, certified reference standards for this compound is necessary for its accurate identification and quantification in complex mixtures.
Standardized Extracts: For studies using extracts, it is important to standardize them to a specific content of one or more active or marker compounds. For example, some commercial valerian extracts are standardized to a certain percentage of valerenic acid. dergipark.org.tr However, research suggests that standardization based on a single compound may be misleading, and a more comprehensive characterization is needed. researchgate.net
Adherence to these standardization practices will lead to more consistent and reliable research findings, which is a prerequisite for the potential clinical development of this compound or valerian-based products.
Exploration of Novel Biological Targets for this compound Action
While much of the research on Valeriana has focused on the GABAergic system, there is evidence to suggest that its constituents may act on other biological targets as well. researchgate.netnih.gov A systematic exploration of novel targets for this compound could uncover new therapeutic applications for this compound.
Potential areas of investigation include:
Serotonin (B10506) Receptors: Some studies have suggested that Valeriana extracts may interact with the serotonin system. researchgate.net Investigating the affinity of this compound for different serotonin receptor subtypes could reveal a role in modulating mood and other physiological processes.
Monoamine Oxidase (MAO): As mentioned earlier, MAO is a potential target for compounds in valerian volatile oil. mdpi.com Inhibition of MAO by this compound could have antidepressant effects.
Cholinesterases: Inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the treatment of Alzheimer's disease. mdpi.com Given that some Valeriana species have shown inhibitory activity against these enzymes, it is worthwhile to investigate whether this compound contributes to this effect. mdpi.com
Ion Channels: Beyond the GABA-A receptor chloride channel, this compound could potentially modulate the activity of other ion channels, such as calcium or potassium channels, which are involved in a wide range of cellular processes.
A broad-based screening approach, utilizing techniques like high-throughput screening and affinity chromatography, could be employed to identify novel binding partners for this compound, opening up new avenues for research and therapeutic development.
Green Chemistry Approaches in this compound Extraction and Synthesis Research
The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com These principles can be applied to both the extraction of this compound from natural sources and its potential chemical synthesis.
Green Extraction Techniques:
Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly carbon dioxide, as the extraction solvent. SFE is an attractive alternative to conventional solvent extraction because CO2 is non-toxic, non-flammable, and can be easily removed from the final product, leaving no solvent residue.
Ultrasound-Assisted Extraction (UAE): The use of ultrasound can enhance the efficiency of extraction by disrupting plant cell walls, leading to increased yields and reduced extraction times and solvent consumption. international-agrophysics.org Pulsed ultrasound has been shown to be an effective technique for extracting bioactive components from valerian roots. international-agrophysics.org
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process and reduce the amount of solvent needed.
Green Synthesis:
Biocatalysis: The use of enzymes or whole microorganisms to perform chemical transformations can offer a greener alternative to traditional chemical synthesis. For example, biotechnological synthesis using genetically engineered microorganisms like yeast (Saccharomyces cerevisiae) has been explored for the production of this compound and its derivatives. evitachem.com This approach can offer a more sustainable and controlled method of production compared to reliance on plant sources.
Solvent Selection: When chemical synthesis is necessary, the use of greener solvents, such as water, ethanol (B145695), or ionic liquids, can reduce the environmental impact of the process.
By incorporating these green chemistry approaches, the research and potential future production of this compound can be conducted in a more sustainable and environmentally responsible manner.
Q & A
What are the standard methodological protocols for isolating and purifying Valerianine from plant sources?
Category : Basic
Answer : Isolation of this compound typically involves solvent-based extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:
- Plant material preparation : Lyophilization and grinding to enhance solvent penetration .
- Extraction optimization : Use of Soxhlet extraction or maceration with polarity-adjusted solvents to target alkaloids like this compound .
- Purification : Column chromatography (e.g., silica gel or HPLC) with mobile-phase gradients to separate this compound from co-extracted compounds. Purity should be validated via NMR and mass spectrometry .
How can researchers design experiments to evaluate this compound’s bioavailability and pharmacokinetics in preclinical models?
Category : Advanced
Answer :
- In vitro models : Use Caco-2 cell monolayers to simulate intestinal absorption, measuring apical-to-basolateral transport .
- In vivo protocols : Administer this compound orally/intravenously to rodents, with serial blood sampling for LC-MS/MS analysis. Calculate AUC (Area Under the Curve) and half-life .
- Data normalization : Account for metabolic variability by including control groups and using stable isotope-labeled internal standards .
What statistical methods are recommended to address contradictory findings in this compound’s anxiolytic effects across studies?
Category : Advanced
Answer :
- Meta-analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .
- Sensitivity analysis : Exclude outliers or low-quality studies (e.g., those lacking placebo controls) to assess robustness .
- Dose-response modeling : Apply Emax models to determine if discrepancies arise from non-linear pharmacokinetics .
What are the best practices for characterizing this compound’s stability under varying storage conditions?
Category : Basic
Answer :
- Forced degradation studies : Expose this compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 1–4 weeks. Monitor degradation via HPLC .
- Analytical thresholds : Define acceptable stability limits (e.g., ≤5% degradation) based on regulatory guidelines like ICH Q1A .
- Data reporting : Include degradation kinetics (e.g., Arrhenius plots) in supplementary materials for reproducibility .
How can researchers investigate this compound’s synergistic interactions with other bioactive compounds in Valeriana officinalis?
Category : Advanced
Answer :
- Fractional inhibitory concentration (FIC) index : Combine this compound with valtrate or hesperidin in antimicrobial or neuroactivity assays to calculate synergy (FIC < 1) or antagonism (FIC > 1) .
- Mechanistic studies : Use RNA sequencing to identify pathways modulated by this compound alone vs. in combination .
- Data integration : Apply systems biology tools (e.g., STRING database) to map multi-compound interactions .
What methodologies ensure reproducibility in this compound’s in vitro neuroprotective assays?
Category : Basic
Answer :
- Cell line standardization : Use authenticated cell lines (e.g., SH-SY5Y) with mycoplasma testing .
- Positive controls : Include compounds like BDNF or resveratrol to validate assay sensitivity .
- Data normalization : Express results as % viability relative to untreated controls, with triplicate technical replicates .
How can researchers validate computational predictions of this compound’s molecular targets?
Category : Advanced
Answer :
- Molecular docking : Screen this compound against targets (e.g., GABA-A receptors) using AutoDock Vina. Prioritize targets with binding energies < −7 kcal/mol .
- Experimental validation : Conduct competitive binding assays (e.g., fluorescence polarization) or CRISPR-Cas9 knockout models to confirm target relevance .
- Data transparency : Publish raw docking scores and assay conditions in open-access repositories .
What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?
Category : Basic
Answer :
- Sensitivity : Use UPLC-MS/MS for trace quantification (LOQ < 1 ng/mL) in biological fluids .
- Specificity : Validate methods via peak purity analysis (e.g., photodiode array detection) to distinguish this compound from isomers .
- Cost-benefit analysis : Compare LC-MS vs. HPLC-UV based on sample throughput and budget .
How can in vivo and in vitro findings for this compound’s metabolic effects be reconciled?
Category : Advanced
Answer :
- Interspecies comparisons : Test this compound in human hepatocytes and rodent models to identify species-specific metabolism .
- Metabolomics : Use LC-HRMS to profile primary metabolites (e.g., glucuronides) and correlate with activity loss .
- PK/PD modeling : Link plasma concentrations (in vivo) to in vitro EC50 values to predict efficacy gaps .
What ethical and methodological considerations apply to clinical trials investigating this compound’s therapeutic potential?
Category : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
